

Confirming the Specificity of L-734,217 in Cell Culture: A Comparative Guide

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Compound of Interest		
Compound Name:	L-734217	
Cat. No.:	B1674055	Get Quote

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L-734,217 is a non-peptide antagonist of the fibrinogen receptor, playing a critical role in antithrombotic research. Its primary mechanism of action is the inhibition of platelet aggregation by blocking the interaction of fibrinogen with its receptor on platelets. The primary target of L-734,217 and other drugs in its class is the integrin α IIb β 3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), which is the most abundant integrin on the platelet surface and is essential for platelet aggregation.[1][2][3] Validating the specificity of L-734,217 is crucial to ensure that its observed biological effects are directly attributable to the inhibition of α IIb β 3 and not due to off-target interactions, which could lead to unforeseen side effects or misinterpretation of experimental results.

This guide provides a framework for confirming the specificity of L-734,217 in a cell culture setting, comparing it with other known $\alpha IIb\beta 3$ antagonists, and offering detailed experimental protocols.

Comparative Overview of allb\beta3 Antagonists

The clinical and research landscape for αIIbβ3 antagonists includes several key players. A direct comparison of their properties is essential for selecting the appropriate tool compound for a given experiment and for understanding the specificity profile of L-734,217.

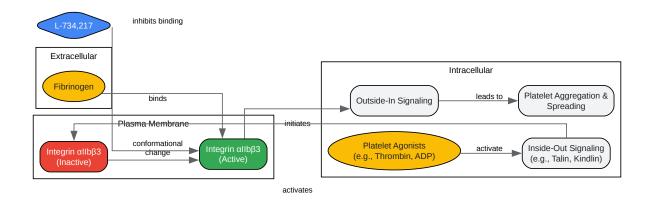


Inhibitor	Primary Target	Mechanism of Action	Key Distinguishing Features
L-734,217	Integrin αIIbβ3	Non-peptide antagonist, likely competitive	Orally active antithrombotic agent. Specificity profile not extensively published.
Tirofiban	Integrin αIIbβ3	Non-peptide, small molecule inhibitor; reversible antagonist. [4][5][6]	Specifically inhibits fibrinogen-dependent platelet aggregation. [4] Short half-life of approximately 2 hours.[4]
Eptifibatide	Integrin αIIbβ3	Cyclic heptapeptide, reversible antagonist.	Highly specific for GPIIb/IIIa.[7] Derived from a protein found in rattlesnake venom.[8]
Abciximab	Integrin αIIbβ3 and αvβ3	Chimeric human- murine monoclonal antibody Fab fragment; irreversible antagonist.[9][10]	Binds to the vitronectin receptor (ανβ3) in addition to αIIbβ3.[9] Long biological half-life due to strong receptor affinity.[10][11]

Signaling Pathway of Integrin αIIbβ3

Integrin α IIb β 3 signaling is a bidirectional process crucial for platelet function. "Inside-out" signaling activates the integrin, increasing its affinity for ligands like fibrinogen. Upon ligand binding, "outside-in" signaling triggers a cascade of intracellular events leading to platelet spreading, aggregation, and thrombus formation.[1]





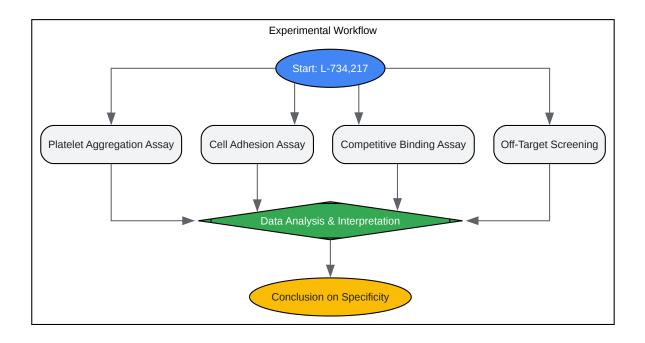
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Caption: Integrin αIIbβ3 signaling and the inhibitory action of L-734,217.

Experimental Workflow for Specificity Validation

A multi-faceted approach is necessary to rigorously confirm the specificity of L-734,217 in cell culture. This involves a combination of cell-based functional assays, direct binding assays, and broad off-target screening.





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